4-(2-Aminoethyl)phenyl 2-methylbenzoate hydrochloride
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Overview
Description
4-(2-Aminoethyl)phenyl 2-methylbenzoate hydrochloride is an organic compound that features both an aminoethyl group and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)phenyl 2-methylbenzoate hydrochloride typically involves the esterification of 2-methylbenzoic acid with 4-(2-aminoethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)phenyl 2-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(2-Aminoethyl)phenyl 2-methylbenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)phenyl 2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)benzoic acid hydrochloride
- 4-(2-Aminoethyl)phenol
- Methyl 4-(aminomethyl)benzoate hydrochloride
Uniqueness
4-(2-Aminoethyl)phenyl 2-methylbenzoate hydrochloride is unique due to the presence of both an aminoethyl group and a methylbenzoate moiety. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
38541-48-9 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
[4-(2-aminoethyl)phenyl] 2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-12-4-2-3-5-15(12)16(18)19-14-8-6-13(7-9-14)10-11-17;/h2-9H,10-11,17H2,1H3;1H |
InChI Key |
PQPWUTCFQHYVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CCN.Cl |
Origin of Product |
United States |
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